molecular formula C16H14O5 B14297915 2-(Benzyloxy)-2-oxoethyl 4-hydroxybenzoate CAS No. 116214-24-5

2-(Benzyloxy)-2-oxoethyl 4-hydroxybenzoate

Cat. No.: B14297915
CAS No.: 116214-24-5
M. Wt: 286.28 g/mol
InChI Key: ZNUVVBJFCGZLAO-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-2-oxoethyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from 4-hydroxybenzoic acid and is characterized by the presence of a benzyloxy group and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-2-oxoethyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-(benzyloxy)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-2-oxoethyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The oxo group can be reduced to form a hydroxyl group, resulting in the formation of a secondary alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-2-oxoethyl 4-hydroxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-2-oxoethyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and oxidative stress mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A precursor to 2-(Benzyloxy)-2-oxoethyl 4-hydroxybenzoate, known for its use in the production of parabens.

    Benzyl 4-hydroxybenzoate: Another ester derivative of 4-hydroxybenzoic acid, used as a preservative in cosmetics.

    2-(Benzyloxy)-2-oxoethyl benzoate: Similar in structure but lacks the hydroxyl group on the benzene ring.

Uniqueness

This compound is unique due to the presence of both the benzyloxy and oxoethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

116214-24-5

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

(2-oxo-2-phenylmethoxyethyl) 4-hydroxybenzoate

InChI

InChI=1S/C16H14O5/c17-14-8-6-13(7-9-14)16(19)21-11-15(18)20-10-12-4-2-1-3-5-12/h1-9,17H,10-11H2

InChI Key

ZNUVVBJFCGZLAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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